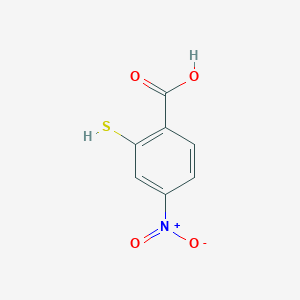
1-Cyclohexyl-2-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-ethylpiperazine is a derivative of piperazine, a heterocyclic organic compound. This compound features a cyclohexyl group attached to the piperazine ring, which is further substituted with an ethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the diol-diamine coupling catalyzed by ruthenium (II) or palladium-catalyzed cyclization reactions are employed to produce piperazines under mild conditions with good yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can produce various alkyl or aryl piperazines .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-Cyclohexylpiperazine
- 1-Ethylpiperazine
- 1-Cyclohexyl-4-methylpiperazine
Comparison: 1-Cyclohexyl-2-ethylpiperazine is unique due to the presence of both a cyclohexyl and an ethyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, 1-Cyclohexylpiperazine lacks the ethyl group, which may result in different pharmacological properties .
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-ethylpiperazine |
InChI |
InChI=1S/C12H24N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h11-13H,2-10H2,1H3 |
Clave InChI |
NNCZAXLHAUEEHP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCCN1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


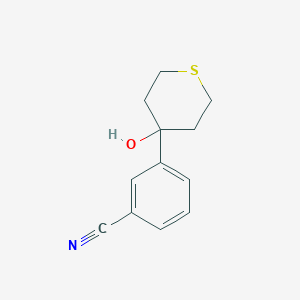
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
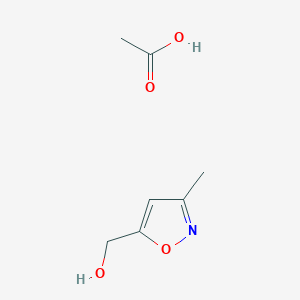
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
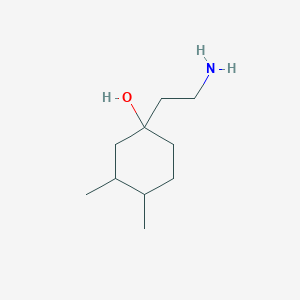
![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
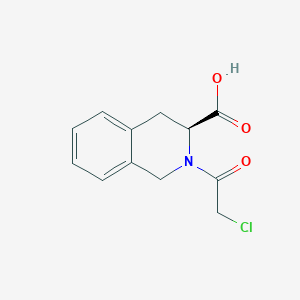
amine](/img/structure/B13208386.png)
